molecular formula C13H22N6O B1618437 s-Triazine, 2-amino-4-(morpholinomethyl)-6-piperidino- CAS No. 21868-45-1

s-Triazine, 2-amino-4-(morpholinomethyl)-6-piperidino-

Cat. No.: B1618437
CAS No.: 21868-45-1
M. Wt: 278.35 g/mol
InChI Key: UAZRTNMPXMGZBT-UHFFFAOYSA-N
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Description

s-Triazine, 2-amino-4-(morpholinomethyl)-6-piperidino- is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of s-Triazine, 2-amino-4-(morpholinomethyl)-6-piperidino- typically involves the reaction of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with appropriate amines. The process generally follows these steps:

    Initial Substitution: Cyanuric chloride reacts with morpholine to form 2-chloro-4-(morpholinomethyl)-6-chloro-1,3,5-triazine.

    Second Substitution: The intermediate product is then reacted with piperidine to replace the remaining chlorine atom, yielding 2-chloro-4-(morpholinomethyl)-6-piperidino-1,3,5-triazine.

    Final Substitution: The final step involves the substitution of the remaining chlorine atom with an amino group, resulting in the formation of 2-amino-4-(morpholinomethyl)-6-piperidino-1,3,5-triazine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

s-Triazine, 2-amino-4-(morpholinomethyl)-6-piperidino- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The amino and morpholinomethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Cyclization: The presence of multiple functional groups allows for cyclization reactions, forming new heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazines, while oxidation and reduction can modify the functional groups present on the triazine ring.

Scientific Research Applications

s-Triazine, 2-amino-4-(morpholinomethyl)-6-piperidino- has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of s-Triazine, 2-amino-4-(morpholinomethyl)-6-piperidino- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit DNA gyrase in bacteria, leading to antimicrobial activity, or interact with cellular signaling pathways to exert anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichloro-1,3,5-triazine: A precursor used in the synthesis of various triazine derivatives.

    2-Amino-4,6-dichloro-1,3,5-triazine: Another triazine derivative with similar chemical properties.

    2,4-Diamino-6-chloro-1,3,5-triazine: Known for its applications in agriculture as a herbicide.

Uniqueness

s-Triazine, 2-amino-4-(morpholinomethyl)-6-piperidino- is unique due to the presence of both morpholinomethyl and piperidino groups, which confer distinct chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential for interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(morpholin-4-ylmethyl)-6-piperidin-1-yl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N6O/c14-12-15-11(10-18-6-8-20-9-7-18)16-13(17-12)19-4-2-1-3-5-19/h1-10H2,(H2,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAZRTNMPXMGZBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N)CN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60176270
Record name s-Triazine, 2-amino-4-(morpholinomethyl)-6-piperidino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21868-45-1
Record name s-Triazine, 2-amino-4-(morpholinomethyl)-6-piperidino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021868451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name s-Triazine, 2-amino-4-(morpholinomethyl)-6-piperidino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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